Home > Products > Screening Compounds P52531 > ATX inhibitor 19
ATX inhibitor 19 -

ATX inhibitor 19

Catalog Number: EVT-15277121
CAS Number:
Molecular Formula: C28H33ClN6O2S
Molecular Weight: 553.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ATX Inhibitor 19 is classified as a small molecule inhibitor. It is synthesized through a series of chemical reactions involving various organic compounds and reagents. The compound's structure and mechanism of action are informed by its interactions with the active site of autotaxin, which is essential for its enzymatic function.

Synthesis Analysis

Methods and Technical Details

The synthesis of ATX Inhibitor 19 involves multiple steps, including the preparation of intermediate compounds. The general synthetic route includes:

  1. Selection of Starting Materials: Appropriate organic precursors are chosen based on the desired chemical structure.
  2. Chemical Reactions:
    • Nucleophilic Substitution: This reaction introduces functional groups into the molecular framework.
    • Oxidation and Reduction: These reactions modify the oxidation state of specific atoms within the molecule, affecting its reactivity and stability.
  3. Control of Reaction Conditions: Parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity.

Industrial production may utilize continuous flow reactors for efficiency and consistency in scaling up laboratory methods while ensuring quality control measures are in place.

Molecular Structure Analysis

Structure and Data

The molecular structure of ATX Inhibitor 19 can be characterized by its core scaffold, which typically includes functional groups that facilitate binding to the autotaxin enzyme. Detailed structural data often involve:

  • Chemical Formula: The exact molecular formula provides insight into the composition of the compound.
  • 3D Conformation: Computational modeling and crystallography studies may reveal how the compound fits into the active site of autotaxin.

For example, similar inhibitors have shown distinct binding modes that affect their potency and specificity .

Chemical Reactions Analysis

Reactions and Technical Details

ATX Inhibitor 19 can undergo various chemical reactions:

  • Oxidation: Utilizing agents like potassium permanganate or hydrogen peroxide can convert it into oxidized derivatives.
  • Reduction: Agents such as sodium borohydride can reduce functional groups to alter chemical properties.
  • Substitution Reactions: Nucleophilic or electrophilic substitutions can introduce new functional groups, modifying biological activity.

These reactions allow for the generation of diverse derivatives that may exhibit unique therapeutic properties .

Mechanism of Action

Process and Data

ATX Inhibitor 19 functions by binding to the active site of autotaxin, inhibiting its ability to hydrolyze lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts signaling pathways mediated by lysophosphatidic acid, which are involved in cell proliferation, migration, and cytokine production. The compound's mechanism involves:

  • Binding Affinity: The strength of interaction between ATX Inhibitor 19 and autotaxin determines its efficacy.
  • Downstream Effects: Reduced levels of lysophosphatidic acid lead to decreased activation of G protein-coupled receptors associated with various cellular responses .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of ATX Inhibitor 19 include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Solubility in organic solvents or water varies based on functional groups present.

Chemical properties may include:

  • Stability: Stability under different environmental conditions (e.g., temperature, light).
  • Reactivity: Reactivity with other chemical agents during synthesis or application.

Analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed insights into these properties .

Applications

Scientific Uses

ATX Inhibitor 19 has potential applications in several scientific fields:

  • Pharmaceutical Research: As a tool compound for studying autotaxin's role in disease mechanisms.
  • Therapeutic Development: Investigated for its potential to treat conditions like cancer, fibrosis, and other diseases linked to aberrant autotaxin activity.
  • Biochemical Assays: Used in assays to evaluate autotaxin activity and screen for new inhibitors.

The ongoing research into this compound aims to elucidate its full therapeutic potential while optimizing its chemical properties for better efficacy .

Introduction to Autotaxin (ATX) and the ATX-LPA Signaling Axis

Biological Role of ATX in Lysophosphatidic Acid (LPA) Biosynthesis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that functions as the primary lysophospholipase D (lysoPLD) enzyme responsible for generating lysophosphatidic acid (LPA) in extracellular environments. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC)—the most abundant phospholipid in plasma (≈200 µM)—to produce LPA, a potent bioactive lipid mediator [1] [4]. Structurally, ATX contains three domains: two N-terminal somatomedin B-like (SMB) domains that facilitate integrin binding, a central phosphodiesterase (PDE) domain housing the catalytic site with two zinc ions, and a C-terminal nuclease-like (NUC) domain that maintains structural rigidity [4] [7]. The PDE domain features a unique T-shaped binding pocket comprising a hydrophobic tunnel and a catalytic site that accommodates LPC substrates. The enzymatic conversion of LPC to LPA occurs through a two-step mechanism: initial nucleophilic attack on the phosphodiester bond of LPC followed by transphosphatidylation to release LPA [7]. This reaction is critically dependent on the coordination of zinc ions and specific residues (Thr209, Asp211, and His359) within the catalytic pocket [4].

Pathophysiological Implications of ATX in Chronic Inflammatory Diseases and Cancer

Dysregulation of the ATX-LPA axis contributes significantly to chronic inflammation and oncogenesis. Elevated ATX expression and activity have been documented in multiple pathologies:

Table 1: Pathophysiological Roles of ATX Overexpression

Disease ContextKey FindingsMolecular Mechanisms
Hepatocellular CarcinomaSerum ATX activity and plasma LPA levels significantly elevated in HCC patientsDrives inflammation via TNFα-NFκB axis; induces EMT and metastasis [1]
Breast CancerStromal ATX overexpression in 50% of advanced-stage tumorsParacrine activation of LPARs on cancer cells; cytokine amplification [10]
Idiopathic Pulmonary FibrosisATX levels correlate with disease severity and collagen depositionLPA-mediated fibroblast proliferation and TGFβ activation [6]
Myocardial InfarctionIncreased ATX activity post-AMI amplifies inflammatory cell infiltrationBone marrow progenitor activation; impaired cardiac recovery [3]

In cancer, ATX is among the top 40 upregulated genes in metastatic tumors [4]. LPA signaling through six G protein-coupled receptors (LPAR1–6) activates downstream oncogenic pathways including RhoA, Ras/Raf, PI3K-AKT, and MAPK, promoting cell proliferation, migration, angiogenesis, and therapy resistance [1] [9]. In chronic inflammatory conditions, ATX-derived LPA sustains a feedforward inflammatory loop by inducing cytokine production (e.g., IL-6, IL-8), which further stimulates ATX expression in stromal cells [4] [6].

Rationale for Targeting ATX in Therapeutic Interventions

Targeting ATX offers a strategic advantage over direct LPAR antagonists by simultaneously attenuating signaling through all six LPA receptors. Preclinical evidence confirms that genetic ATX depletion reduces LPA levels by >95% and mitigates disease progression in fibrosis, cancer, and inflammation models [1] [4]. Clinical trials have validated ATX inhibition as a viable strategy:

  • GLPG1690 (ziritaxestat): Phase III for idiopathic pulmonary fibrosis (IPF)
  • IOA-289: Phase II for pancreatic cancer and IPF
  • BBT-877: Phase I/II for IPF [2] [7]

However, early ATX inhibitors faced challenges including excessive lipophilicity (e.g., PAT-409, cLogP=7.6), high molecular weight (e.g., GLPG-1690, MW=588.7), and limited metabolic stability [2] [7]. These limitations necessitated the development of optimized compounds like ATX inhibitor 19, designed to overcome these pharmacotechnical hurdles.

Properties

Product Name

ATX inhibitor 19

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-ethyl-5-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]indol-3-yl]urea

Molecular Formula

C28H33ClN6O2S

Molecular Weight

553.1 g/mol

InChI

InChI=1S/C28H33ClN6O2S/c1-2-35-18-25(32-28(37)30-16-20-3-6-22(29)7-4-20)24-15-21(5-8-26(24)35)27-31-23(19-38-27)17-34-11-9-33(10-12-34)13-14-36/h3-8,15,18-19,36H,2,9-14,16-17H2,1H3,(H2,30,32,37)

InChI Key

MUNWJTTXXMKZLU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCN(CC4)CCO)NC(=O)NCC5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.